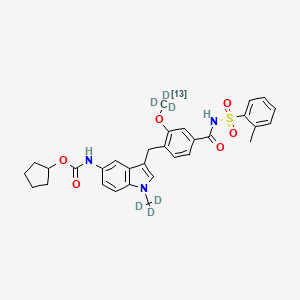
Rovadicitinib hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rovadicitinib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Rovadicitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .
Wissenschaftliche Forschungsanwendungen
Rovadicitinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the JAK-STAT signaling pathway and its role in various cellular processes.
Biology: It is used to investigate the effects of JAK and ROCK inhibition on cell proliferation, apoptosis, and cytokine production.
Wirkmechanismus
Rovadicitinib hydrochloride exerts its effects by inhibiting the activity of Janus kinase and Rho-associated protein kinase. This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased production of inflammatory cytokines. The molecular targets of this compound include JAK2, STAT3, and STAT5 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruxolitinib: Another JAK inhibitor used to treat myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A JAK inhibitor used to treat rheumatoid arthritis.
Uniqueness of Rovadicitinib Hydrochloride
This compound is unique due to its dual inhibition of both JAK and ROCK, which provides a broader range of therapeutic effects compared to other JAK inhibitors. This dual inhibition allows for more effective suppression of the JAK-STAT signaling pathway and related cellular processes .
Eigenschaften
Molekularformel |
C17H20ClN7 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C17H19N7.ClH/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15;/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22);1H/t14-;/m1./s1 |
InChI-Schlüssel |
KLAHQIDMOPNKAN-PFEQFJNWSA-N |
Isomerische SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl |
Kanonische SMILES |
C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
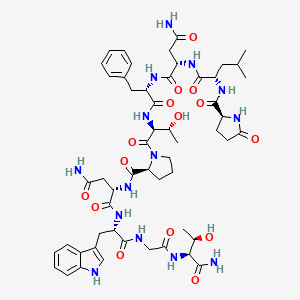

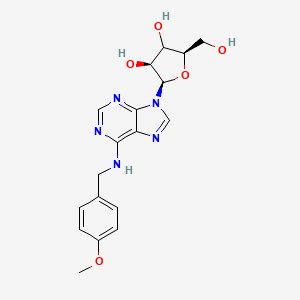
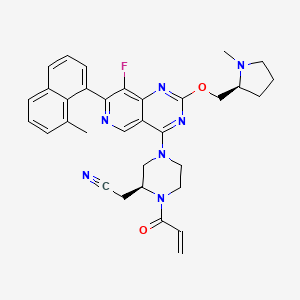
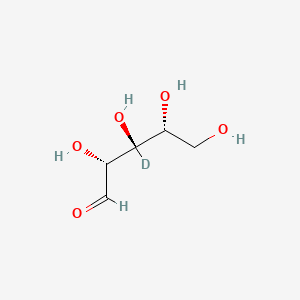

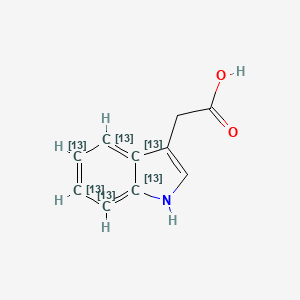
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)



![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
